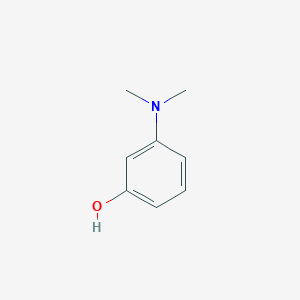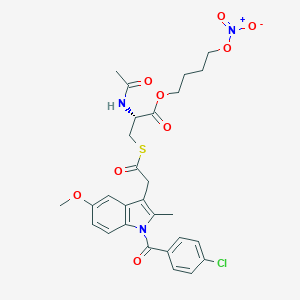
NO-インドメタシン
概要
説明
U46619は、エンドペルオキシドプロスタグランジンPGH2の安定な合成アナログです。 1975年に初めて合成され、トロンボキサンA2受容体アゴニストとして作用します 。 この化合物は、血小板形状変化、凝集、および平滑筋収縮を含むトロンボキサンA2受容体媒介応答を刺激する能力で知られています .
科学的研究の応用
U46619は、以下を含む幅広い科学研究の応用範囲を持っています。
化学: トロンボキサンA2アナログの挙動を研究するためのモデル化合物として使用されます。
生物学: 血小板凝集と平滑筋収縮のメカニズムを理解するための研究に使用されます。
医学: 血栓症や血管収縮に関連する疾患の潜在的な治療的応用について調査されています。
作用機序
U46619は、強力なトロンボキサンA2模倣薬として作用することで、その効果を発揮します。 トロンボキサンA2受容体に結合し、さまざまな細胞内シグナル伝達経路の活性化につながります。 これは、血小板形状変化、凝集、および平滑筋収縮につながります 。 この化合物の作用機序には、その後下流のシグナル伝達カスケードをトリガーするGタンパク質共役受容体の活性化が含まれます .
類似の化合物:
トロンボキサンA2(TXA2): U46619はトロンボキサンA2の効果を模倣しますが、より安定しています。
プロスタグランジンH2(PGH2): U46619は、PGH2のアナログであり、同様の生物学的活性を持っています。
9,11-メタノエポキシPGH2: U46619と比較可能な特性を持つ別のアナログ.
独自性: U46619は、その安定性と強力なトロンボキサンA2受容体アゴニストとしての活性により、ユニークです。 自然のトロンボキサンA2は急速に代謝されますが、U46619は安定しており、長期間活性なままであるため、研究や潜在的な治療的応用における貴重なツールとなっています .
Safety and Hazards
生化学分析
Biochemical Properties
NO-Indomethacin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins that mediate inflammation and pain . Additionally, the nitric oxide component of NO-Indomethacin interacts with guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which has various protective effects on the gastrointestinal tract .
Cellular Effects
NO-Indomethacin influences various cellular processes and functions. It has been shown to inhibit the proliferation of cancer cells, such as pancreatic cancer cells, by inducing apoptosis and inhibiting cell migration . The compound also affects cell signaling pathways, including the downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the inhibition of prostaglandin E2 (PGE2) production . These actions contribute to its anti-inflammatory and anti-cancer properties.
Molecular Mechanism
At the molecular level, NO-Indomethacin exerts its effects through several mechanisms. It binds to and inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins . The nitric oxide component activates guanylate cyclase, increasing cGMP levels, which in turn modulates various cellular functions, including vasodilation and inhibition of platelet aggregation . Additionally, NO-Indomethacin can induce oxidative stress in cancer cells, leading to apoptosis and inhibition of tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NO-Indomethacin have been observed to change over time. The compound is relatively stable, with a degradation half-life that allows for sustained release of nitric oxide and prolonged anti-inflammatory effects . Long-term studies have shown that NO-Indomethacin maintains its efficacy in reducing inflammation and inhibiting cancer cell growth over extended periods .
Dosage Effects in Animal Models
The effects of NO-Indomethacin vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, NO-Indomethacin can cause gastrointestinal irritation and renal toxicity, similar to traditional NSAIDs . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
NO-Indomethacin is metabolized through several pathways, including those involving cytochrome P450 enzymes (CYPs) and uridine 5’-diphospho-glucuronosyltransferases (UGTs) . The primary metabolic pathway involves the formation of O-desmethylindomethacin by CYP2C9, which is critical for the elimination of the compound . The nitric oxide component is released and further metabolized to nitrate and nitrite .
Transport and Distribution
NO-Indomethacin is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier and is distributed in the skin, plasma, and muscle . The nitric oxide component enhances the compound’s distribution by increasing blood flow and reducing platelet aggregation . The skin acts as a reservoir for the drug, allowing for sustained release and prolonged effects .
Subcellular Localization
The subcellular localization of NO-Indomethacin is influenced by its chemical structure and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and guanylate cyclase . The nitric oxide component can diffuse into various cellular compartments, including the nucleus, where it modulates gene expression and other cellular functions .
準備方法
合成経路と反応条件: U46619の合成には、プロスタグランジンエンドペルオキシドアナログの調製が含まれます。 . 反応条件は、通常、中間体の安定性と反応性を確保するために、特定の触媒と溶媒の使用が含まれます。
工業生産方法: U46619の工業生産は、一般的に化合物の純度と有効性を維持するために、制御された条件下で行われます。 このプロセスには、最適化された反応条件を使用して、高収率を達成する大規模合成が含まれます。 その後、クロマトグラフィーなどの技術を使用して、化合物を精製して不純物を除去します .
化学反応の分析
反応の種類: U46619は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されて異なる誘導体を生成します。
還元: 還元反応は、U46619に存在する官能基を修飾できます。
置換: 置換反応は、分子に新しい官能基を導入できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 置換反応は、通常、ハロゲン化剤または求核剤を制御された条件下で使用します。
生成される主要な生成物: これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元はアルコールまたはアルカンを生成する可能性があります .
特性
IUPAC Name |
4-nitrooxybutyl (2R)-2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJSAIFPCMOTPZ-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SC[C@@H](C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431392 | |
| Record name | NO-Indomethacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301838-28-8 | |
| Record name | NO-Indomethacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)
![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)

![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)
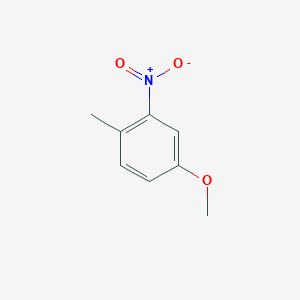
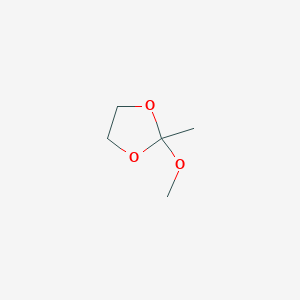
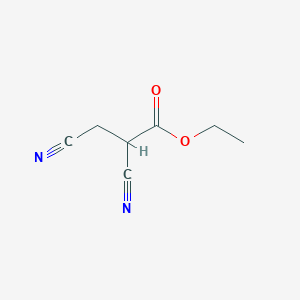
![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)


